

2,3-Dimethyl-1,4-pentadiene molecular weight and formula

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Compound of Interest

Compound Name: 2,3-Dimethyl-1,4-pentadiene

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Technical Guide: 2,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a potential synthetic route for **2,3-Dimethyl-1,4-pentadiene**. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Compound Data

2,3-Dimethyl-1,4-pentadiene is an unsaturated hydrocarbon with two double bonds. Its key quantitative properties are summarized below.

Property	Value	Source
Chemical Formula	C ₇ H ₁₂	[1]
Molecular Weight	96.17 g/mol	[1]
CAS Number	758-86-1	[1]

Experimental Protocols: Synthesis of 2,3-Dimethyl-1,4-pentadiene

A plausible and common method for the synthesis of dienes is the acid-catalyzed dehydration of a corresponding diol. While a specific detailed protocol for **2,3-Dimethyl-1,4-pentadiene** is not readily available in peer-reviewed literature, a general procedure can be adapted from the well-established synthesis of 2,3-dimethyl-1,3-butadiene from pinacol (2,3-dimethyl-2,3-butanediol)[2]. This analogous reaction provides a strong basis for a hypothetical, yet chemically sound, experimental protocol.

Hypothetical Synthesis via Dehydration of 2,3-Dimethyl-2,4-pentanediol

Objective: To synthesize **2,3-Dimethyl-1,4-pentadiene** through the acid-catalyzed dehydration of 2,3-Dimethyl-2,4-pentanediol.

Materials:

- 2,3-Dimethyl-2,4-pentanediol
- Concentrated Sulfuric Acid (H_2SO_4) or Hydrobromic Acid (HBr) (as catalyst)
- Anhydrous Calcium Chloride (for drying)
- Sodium Bicarbonate solution (for washing)
- Distillation apparatus
- Separatory funnel
- Heating mantle
- Ice bath

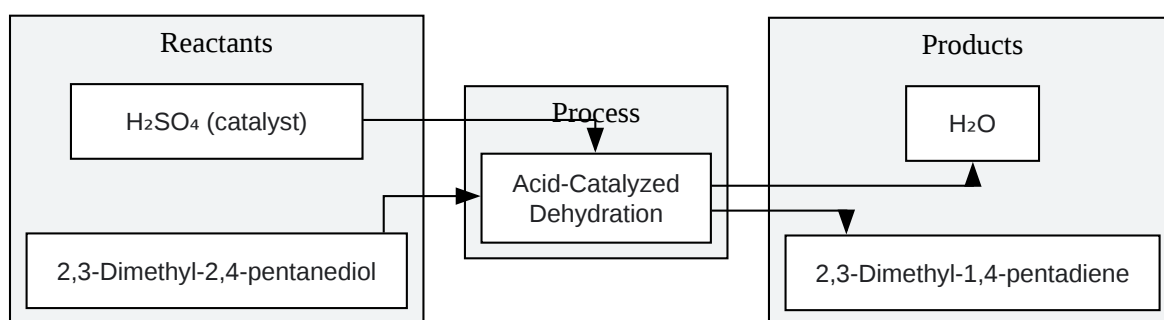
Procedure:

- **Reaction Setup:** In a round-bottom flask, place the starting material, 2,3-Dimethyl-2,4-pentanediol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid or hydrobromic acid to the flask while cooling in an ice bath to control the initial exothermic reaction.

- **Distillation:** Assemble a distillation apparatus and gently heat the mixture using a heating mantle. The target product, **2,3-Dimethyl-1,4-pentadiene**, has a lower boiling point than the starting diol and will distill over as it is formed.
- **Collection:** Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.
- **Washing:** Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then with water.
- **Drying:** Separate the organic layer and dry it over anhydrous calcium chloride to remove any residual water.
- **Purification:** Perform a final fractional distillation of the dried product to obtain pure **2,3-Dimethyl-1,4-pentadiene**.

Logical Workflow

The following diagram illustrates the proposed synthetic pathway for **2,3-Dimethyl-1,4-pentadiene**.



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References

- 1. 2,3-Dimethyl-1,4-pentadiene [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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